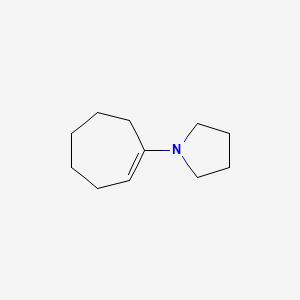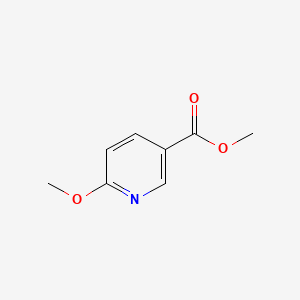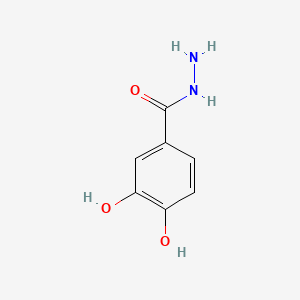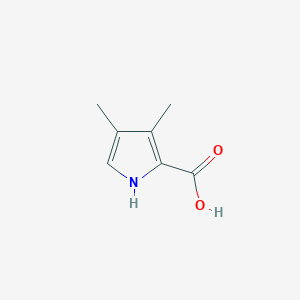![molecular formula C5H2BrN3S B1297047 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine CAS No. 72023-75-7](/img/structure/B1297047.png)
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine
描述
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine is a heterocyclic compound that features a bromine atom attached to a thiadiazolo-pyridine ring system
准备方法
The synthesis of 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine typically involves the reaction of pyridine-2,3-diamines with thionyl chloride in various solvents. This classical method requires refluxing the reactants to achieve the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different functional groups using reagents such as organometallic compounds in Suzuki-Miyaura cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Addition Reactions: The thiadiazolo-pyridine ring system can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
科学研究应用
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic field-effect transistors and organic photovoltaic devices due to its favorable electronic properties.
Medicinal Chemistry: The compound and its derivatives exhibit biological activities such as anticancer, antidiabetic, and antibacterial properties.
Materials Science: It is incorporated into materials for organic electroluminescent devices and other advanced materials applications.
作用机制
The mechanism of action of 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby blocking the enzyme’s function. The compound’s electronic properties also make it suitable for use in organic electronics, where it can facilitate charge transport and improve device performance .
相似化合物的比较
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine can be compared with similar compounds such as:
6-Bromo[1,2,5]selenadiazolo[3,4-b]pyridine: This compound has a selenium atom instead of sulfur, which can alter its electronic properties and reactivity.
4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine: This compound has two bromine atoms, which can lead to different substitution patterns and applications.
The uniqueness of this compound lies in its specific electronic properties and the versatility of its chemical reactivity, making it a valuable compound for various scientific and industrial applications.
属性
IUPAC Name |
6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrN3S/c6-3-1-4-5(7-2-3)9-10-8-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXWRJNHRLSHIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NSN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326978 | |
| Record name | 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72023-75-7 | |
| Record name | 6-Bromo[1,2,5]thiadiazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3H-Imidazo[4,5-b]pyridine, 4-oxide](/img/structure/B1296967.png)



![1-[2-Hydroxy-6-(isopentyloxy)phenyl]ethan-1-one](/img/structure/B1296976.png)






![Ethyl 2-[(4-chlorobenzoyl)amino]acetate](/img/structure/B1296991.png)

![N-[2-Iodoethyl]trifluoroacetamide](/img/structure/B1296995.png)
